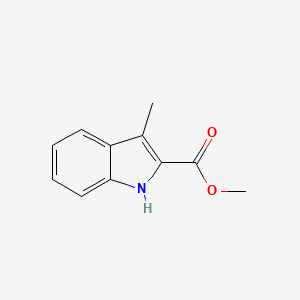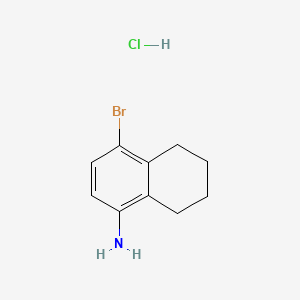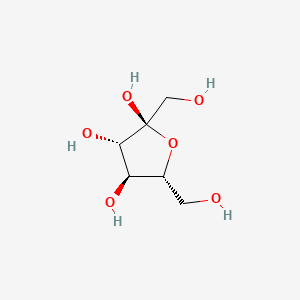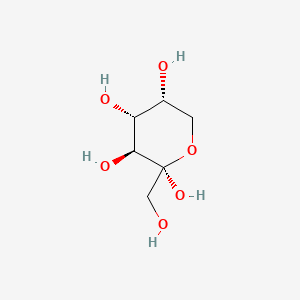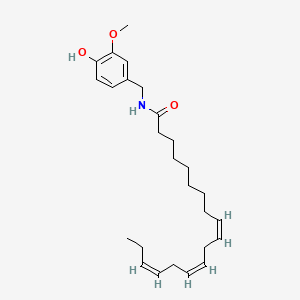
Benzenamine, 3,5-dichloro-N-phenyl-
概要
説明
“Benzenamine, 3,5-dichloro-” is an organic compound with the molecular formula C6H5Cl2N . It’s also known as 3,5-Dichloroaniline . This compound is used in the synthesis of various chemicals .
Molecular Structure Analysis
The molecular structure of “Benzenamine, 3,5-dichloro-” consists of a benzene ring with two chlorine atoms and one amine group attached . The exact positions of these groups would depend on the specific compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenamine, 3,5-dichloro-” include a molecular weight of 162.017 and a molecular formula of C6H5Cl2N . More specific properties such as boiling point, density, and solubility were not found in the search results.科学的研究の応用
Dopaminergic Activity
- Dopaminergic Activity of Substituted Benzazepines : Research has shown that certain substituted benzazepines exhibit dopaminergic activity, suggesting potential applications in the study of dopamine receptors and related neurological processes (Pfeiffer et al., 1982).
Serotonin Transporter Ligands
- Novel Serotonin Transporter Ligands : Novel ligands, including derivatives of benzenamine, have been prepared and tested as potential serotonin transporter (SERT) imaging agents, showing high binding affinities to SERT (Oya et al., 2007).
Interaction with Arsenic Trihalides
- Thermochemistry of Benzenamine Adducts with Arsenic Trihalides : Benzenamine forms coordination compounds with arsenic trihalides, and this interaction has been studied to determine the strength of As-N bonds, which has implications for understanding coordination chemistry and potential applications in material science (Dunstan, 1994).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Novel Benzimidazole Derivatives : Novel benzenamine derivatives have been synthesized and shown to possess antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Krishnanjaneyulu et al., 2014).
Thermodynamic Properties in Drug Design
- Low Temperature Calorimetry of Drug Intermediates : The thermodynamic properties of benzenamine derivatives have been studied, providing crucial insights for the design and synthesis of new drugs, as well as understanding their biological activities (Li et al., 2017).
Potential CNS Agents
- Evaluation of 3-Phenyl-2-(1-piperazinyl)-5H-1-benzazepines for CNS Activity : Certain benzazepines, including derivatives of benzenamine, have been evaluated for potential neuroleptic activity, suggesting their potential application as central nervous system (CNS) agents (Hino et al., 1988).
Safety and Hazards
特性
IUPAC Name |
3,5-dichloro-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCOKFKKJPTSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597289 | |
| Record name | 3,5-Dichloro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-N-phenylaniline | |
CAS RN |
105836-68-8 | |
| Record name | 3,5-Dichloro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B3045298.png)
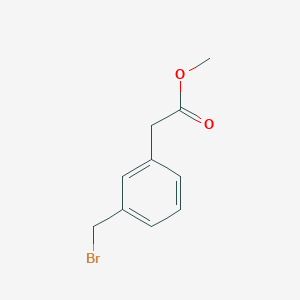
![Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-](/img/structure/B3045303.png)
![L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B3045304.png)


